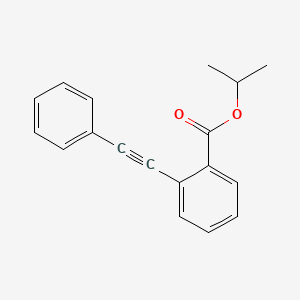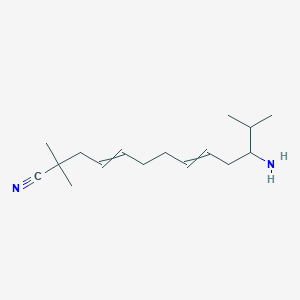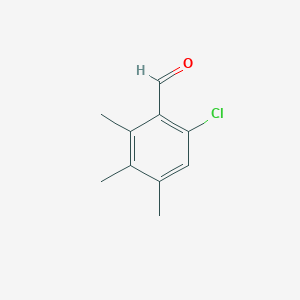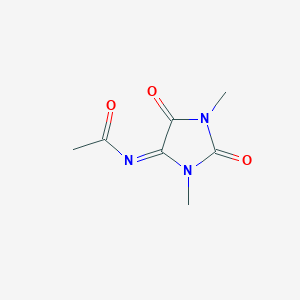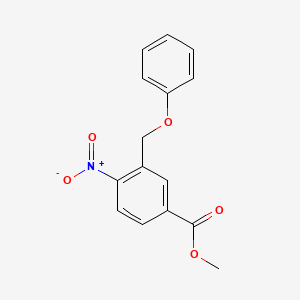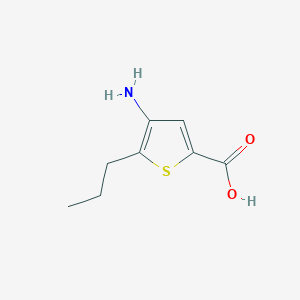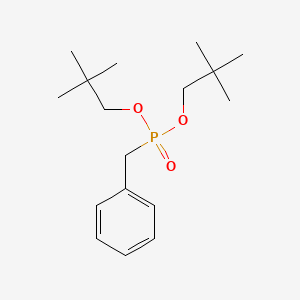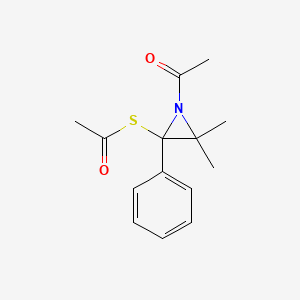
S-(1-Acetyl-3,3-dimethyl-2-phenylaziridin-2-yl) ethanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(1-Acetyl-3,3-dimethyl-2-phenylaziridin-2-yl) ethanethioate is a chemical compound known for its unique structure and properties. It contains an aziridine ring, which is a three-membered nitrogen-containing ring, and is often used in various chemical reactions and applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-(1-Acetyl-3,3-dimethyl-2-phenylaziridin-2-yl) ethanethioate typically involves the reaction of 1-acetyl-3,3-dimethyl-2-phenylaziridine with ethanethioic acid. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required specifications for various applications .
Análisis De Reacciones Químicas
Types of Reactions
S-(1-Acetyl-3,3-dimethyl-2-phenylaziridin-2-yl) ethanethioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aziridine ring to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the presence of catalysts .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aziridines, depending on the specific reaction and conditions used .
Aplicaciones Científicas De Investigación
S-(1-Acetyl-3,3-dimethyl-2-phenylaziridin-2-yl) ethanethioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials, such as coatings and adhesives.
Mecanismo De Acción
The mechanism of action of S-(1-Acetyl-3,3-dimethyl-2-phenylaziridin-2-yl) ethanethioate involves its interaction with specific molecular targets and pathways. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
S-(1-Benzoyl-3,3-dimethyl-2-phenylaziridin-2-yl) ethanethioate: Similar in structure but with a benzoyl group instead of an acetyl group.
S-(1-Acetyl-3,3-dimethyl-2-phenylaziridin-2-yl) ethanethioate: Another variant with different substituents on the aziridine ring.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. This makes it particularly useful in various chemical and biological applications, setting it apart from other similar compounds .
Propiedades
Número CAS |
89874-00-0 |
|---|---|
Fórmula molecular |
C14H17NO2S |
Peso molecular |
263.36 g/mol |
Nombre IUPAC |
S-(1-acetyl-3,3-dimethyl-2-phenylaziridin-2-yl) ethanethioate |
InChI |
InChI=1S/C14H17NO2S/c1-10(16)15-13(3,4)14(15,18-11(2)17)12-8-6-5-7-9-12/h5-9H,1-4H3 |
Clave InChI |
RVDWJLHJMMWJLR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C(C1(C2=CC=CC=C2)SC(=O)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


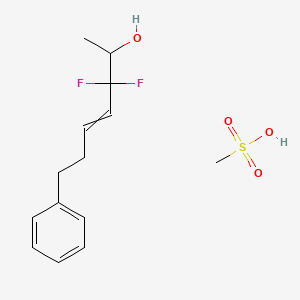
![4-Methylidenespiro[4.11]hexadecan-1-one](/img/structure/B14397112.png)
![2-(7-Amino-5-methylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14397121.png)

![Bicyclo[3.2.0]hept-2-ene-1-peroxol](/img/structure/B14397129.png)
